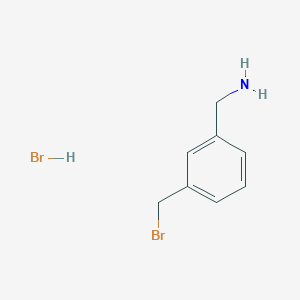![molecular formula C18H22N2O B11843766 (8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine CAS No. 502612-64-8](/img/structure/B11843766.png)
(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a quinoline core, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2-aminobenzylamine.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminobenzylamine to form an amide linkage.
Cyclization: The amide intermediate undergoes cyclization under acidic conditions to form the quinoline core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine may involve optimized reaction conditions, such as the use of specific catalysts and solvents to improve yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
化学反応の分析
Types of Reactions
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the side chains.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with biological activity.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
類似化合物との比較
Similar Compounds
®-N-(®-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine: The enantiomer of the compound, which may have different biological activity.
N-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinolin-8-amine: A similar compound without the chiral center.
N-(4-Methoxyphenyl)ethyl)-quinolin-8-amine: A compound with a different substitution pattern on the quinoline core.
Uniqueness
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its chiral nature and specific substitution pattern, which can result in distinct biological activity compared to its analogs. The presence of the methoxy group and the chiral center can influence its interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
502612-64-8 |
|---|---|
分子式 |
C18H22N2O |
分子量 |
282.4 g/mol |
IUPAC名 |
(8S)-N-[(1S)-1-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C18H22N2O/c1-13(14-8-10-16(21-2)11-9-14)20-17-7-3-5-15-6-4-12-19-18(15)17/h4,6,8-13,17,20H,3,5,7H2,1-2H3/t13-,17-/m0/s1 |
InChIキー |
HWIWZEQASCSYJM-GUYCJALGSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N[C@H]2CCCC3=C2N=CC=C3 |
正規SMILES |
CC(C1=CC=C(C=C1)OC)NC2CCCC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)


![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)
![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)


![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11843737.png)




